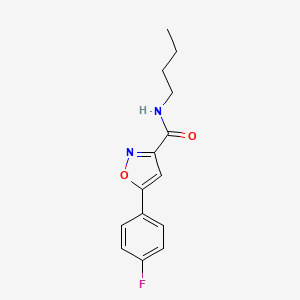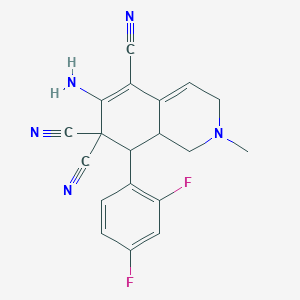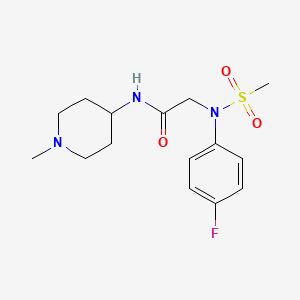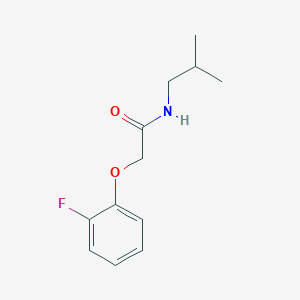![molecular formula C14H11ClN4O B4458673 N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4458673.png)
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core fused with a carboxamide group and a 3-chloro-4-methylphenyl substituent, which contributes to its unique chemical properties and biological activities .
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This results in the arrest of cell cycle progression, leading to apoptosis or programmed cell death .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Métodos De Preparación
The synthesis of N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-aminopyrazole with isoflavones, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new therapeutic agents . Additionally, its unique fluorescence properties have made it useful in materials science for the development of fluorescent probes and sensors . In biology, it has been used to study intracellular processes and molecular interactions due to its ability to act as a chelating agent for ions .
Comparación Con Compuestos Similares
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol . These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-3-4-10(7-12(9)15)18-14(20)11-8-17-19-6-2-5-16-13(11)19/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMIEWKKVBOCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3N=CC=CN3N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]carbonyl}methioninate](/img/structure/B4458600.png)
![4-{4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B4458610.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4458617.png)
![N-(3-pyridinylmethyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4458623.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4458624.png)
![7-(3,4-difluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4458631.png)
![2-[(4-amino-2-quinazolinyl)amino]-4-chlorophenol](/img/structure/B4458641.png)
![1-methyl-5-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4458646.png)

![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamide](/img/structure/B4458663.png)
![[1-(4-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malononitrile](/img/structure/B4458670.png)



